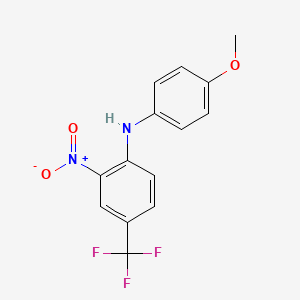

N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3/c1-22-11-5-3-10(4-6-11)18-12-7-2-9(14(15,16)17)8-13(12)19(20)21/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUDCDLVWYLZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes the nitration of 4-methoxyaniline to introduce the nitro group, followed by the introduction of the trifluoromethyl group through a suitable trifluoromethylation reaction. The final step involves coupling the intermediate with an appropriate aniline derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the nitro and methoxy groups can modulate its electronic properties, influencing its reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Electronic Properties

The trifluoromethyl and nitro groups are electron-withdrawing, while the 4-methoxyphenyl group is electron-donating. This combination creates a polarized aromatic system. Key structural analogs include:

Key Observations :

- The 4-methoxyphenyl group in the target compound provides moderate lipophilicity compared to the hydrophilic HC Yellow No 13 and the bulky DNTA .

- Electron-withdrawing groups (NO₂, CF₃) enhance electrophilicity, making the compound reactive in nucleophilic substitution reactions .

Cytotoxicity and Anticancer Potential

- N-[2-(1H-Benzimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-nitro-4-(trifluoromethyl)aniline (5a) : Exhibits 93% yield in synthesis and potent cytotoxicity, likely due to the benzimidazole moiety enhancing DNA intercalation .

- DNTA: Acts as a KV10.1 potassium channel inhibitor, showing promise in cancer therapy. The diethylaminoethoxy group may facilitate membrane penetration .

Enzymatic Inhibition

- ZVS-08 (1-Dimethylamino-3-[4-(2-nitro-4-trifluoromethyl-phenylamino)phenoxy]-propan-2-ol): Inhibits Eag-1 channels with a total intermolecular energy of -48.9 kcal/mol, highlighting the role of nitro and trifluoromethyl groups in target binding .

Physicochemical Properties

| Property | Target Compound | DNTA | HC Yellow No 13 | N-Methyl Analog |

|---|---|---|---|---|

| LogP (Predicted) | 3.8 | 4.5 | 2.1 | 2.9 |

| Water Solubility | Low | Moderate | High | Moderate |

| Thermal Stability | High (>200°C) | Moderate | Low | High |

Insights :

- The 4-methoxyphenyl group balances lipophilicity and stability, making the compound suitable for oral formulations.

- N-Methyl analogs exhibit higher volatility, raising safety concerns during handling .

Biological Activity

N-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F3N2O2, with a molecular weight of approximately 296.24 g/mol. Its unique structure features a methoxy group, a nitro group, and a trifluoromethyl group, which contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study comparing various derivatives found that this compound demonstrated notable activity against Staphylococcus aureus and other bacterial strains. The minimum inhibitory concentrations (MICs) were reported as follows:

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | 0.070 - 8.95 | Staphylococcus aureus |

| Comparative Standard (Ampicillin) | 0.05 - 1.0 | Staphylococcus aureus |

These findings suggest that the compound's structural features enhance its interaction with bacterial targets, potentially disrupting essential cellular processes .

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that may be beneficial in treating inflammatory diseases. The specific pathways involved include the inhibition of NF-κB signaling, which plays a crucial role in inflammation .

3. Anticancer Properties

Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it was tested on human breast carcinoma cell lines with IC50 values ranging from 3 to 6 μM, indicating significant antiproliferative activity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Carcinoma) | 3 - 6 |

| K562 (Chronic Myeloid Leukemia) | 1.4 - 4.5 |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action .

The biological activity of this compound is believed to be mediated by its ability to interact with specific molecular targets within cells:

- Nitro Group : Participates in redox reactions, potentially generating reactive intermediates that can affect cellular components.

- Methoxy Groups : Influence the electronic properties of the compound, enhancing its binding affinity to biological macromolecules.

- Trifluoromethyl Group : Increases lipophilicity, facilitating membrane penetration and bioavailability .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A comparative analysis revealed that derivatives with similar structures showed varying degrees of antibacterial activity, emphasizing the importance of specific functional groups in enhancing efficacy against pathogens .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that modifications to the chemical structure significantly impacted cytotoxicity levels, suggesting that further optimization could enhance therapeutic potential .

Q & A

Basic: What are the standard synthetic routes for N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline?

The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, nitrosoaniline derivatives can be prepared by reacting substituted anilines with nitroso electrophiles under acidic conditions, followed by purification via recrystallization . Methoxy and trifluoromethyl groups may require protection/deprotection strategies to avoid side reactions. Yields often range from 20% to 72%, depending on substituent reactivity and solvent choice .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy at 4-position, nitro at 2-position) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., NO stretch at ~1520 cm, CF at 1100–1200 cm) .

- UV-Vis : Useful for studying electronic transitions influenced by nitro and trifluoromethyl groups .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro group reactivity .

- Catalysis : Lewis acids (e.g., AlCl) or phase-transfer catalysts improve substitution efficiency .

- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation in nitration steps .

- Real-time monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust parameters .

Advanced: How should researchers resolve discrepancies in spectroscopic data?

Common issues and solutions:

- NMR splitting anomalies : May arise from dynamic rotational isomerism; variable-temperature NMR can clarify .

- Mass spectral impurities : High-resolution LC-MS helps distinguish isotopic patterns of byproducts .

- Contradictory IR peaks : Computational DFT simulations (e.g., Gaussian) model vibrational modes to assign ambiguous signals .

Basic: What safety protocols apply when handling nitroaniline derivatives?

Critical precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What challenges arise in X-ray crystallography of this compound?

Challenges include:

- Crystal twinning : Common in nitro-containing compounds; use SHELXD for twin refinement .

- Disorder in CF groups : Apply restraints in SHELXL to model fluorine atom positions .

- Data resolution : High-resolution synchrotron data (≤0.8 Å) improves electron density maps for nitro groups .

Advanced: What mechanistic insights explain substituent effects on reactivity?

- Electron-withdrawing groups (e.g., NO, CF) : Activate the aromatic ring for nucleophilic attack at specific positions, directing substitution patterns .

- Methoxy groups : Electron-donating effects stabilize intermediates but may deactivate adjacent sites for further reactions .

- Kinetic studies : Isotope labeling (e.g., N) tracks nitro group incorporation rates .

Advanced: How do structural modifications influence bioactivity in related compounds?

- Trifluoromethyl groups : Enhance lipophilicity and metabolic stability, as seen in insecticidal meta-diamides .

- Nitro positioning : Ortho-nitro groups in anilines improve binding to enzyme active sites (e.g., acetylcholinesterase) .

- Quantitative SAR (QSAR) : Computational models correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: How can computational methods predict physicochemical properties?

- DFT calculations : Model dipole moments, HOMO-LUMO gaps, and electrostatic potentials to predict solubility and reactivity .

- Molecular docking : Screens potential biological targets by simulating interactions with proteins (e.g., cytochrome P450) .

- MD simulations : Assess stability in different solvents or lipid bilayers .

Basic: What purification techniques are effective for nitroaromatic compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.